
4-Chlorobiphenyl
Overview
Description
4-Chlorobiphenyl is a type of polychlorinated biphenyl (PCB), which are synthetic organic chemicals consisting of a biphenyl molecule with one or more chlorine atoms attached. Specifically, this compound has a chlorine atom at the fourth position of the biphenyl structure. PCBs, including this compound, have been widely used in various industrial applications due to their chemical stability, insulating properties, and resistance to heat and fire .
Preparation Methods
4-Chlorobiphenyl can be synthesized through several methods:
Palladium-Catalyzed Cross-Coupling: This method involves the reaction of haloaromatics with aryl Grignard reagents in the presence of a palladium catalyst.
Kumada Coupling Reaction: This involves the reaction of aryl chlorides with arylmagnesium bromide in the presence of a catalyst under nitrogen atmosphere at 40°C for 12 hours.
Decomposition of Aroyl Peroxides: This method involves the decomposition of aroyl peroxides in appropriate substrates, often in the presence of electron acceptors, to yield high amounts of chlorobiphenyls.
Chemical Reactions Analysis
4-Chlorobiphenyl undergoes various chemical reactions:
Substitution Reactions: It can undergo substitution reactions where the chlorine atom is replaced by other groups.
Oxidation and Reduction: While this compound is generally unreactive, it can participate in oxidation and reduction reactions under specific conditions. .
Photochemical Reactions: It can undergo photochemical reactions, such as photodegradation under sunlight, which involves the formation of reactive photo-induced species like hydroxyl radicals.
Scientific Research Applications
Toxicological Research
4-Chlorobiphenyl has been extensively studied for its toxicological properties, particularly its carcinogenic potential. Research has demonstrated that specific metabolites of PCB 3 exhibit initiating activity in the livers of Fischer 344 rats. A study found that monohydroxy and quinone metabolites of PCB 3 were capable of inducing liver lesions, suggesting that these metabolites may act as proximate and ultimate carcinogens in rodent models . This finding emphasizes the importance of understanding the metabolic activation pathways of PCBs for assessing their risks to human health.
Environmental Impact Studies
The environmental persistence and bioaccumulation of PCBs, including this compound, have prompted research into their ecological effects. Studies have shown that PCB 3 can undergo microbial degradation in contaminated soils, leading to the production of secondary metabolites that may affect microbial communities . Understanding these degradation pathways is crucial for developing bioremediation strategies to mitigate PCB contamination in ecosystems.
Analytical Chemistry
This compound is used as a standard compound in analytical chemistry for developing methods to detect PCBs in environmental samples. Its structural properties allow it to serve as a reference point for various chromatographic techniques. Analytical methods such as gas chromatography (GC) and mass spectrometry (MS) are employed to quantify PCB levels in soil, water, and biological samples . The ability to accurately measure PCB concentrations is vital for regulatory compliance and environmental monitoring.
Metabolic Pathway Studies
Research has focused on elucidating the metabolic pathways of this compound, particularly its interaction with hepatic enzymes. Targeted metabolome screens have indicated that lower chlorinated PCBs can alter hepatic tryptophan metabolism, which may have implications for understanding their broader biochemical effects . Such studies are essential for identifying potential biomarkers of exposure and toxicity.
Case Study 1: Carcinogenicity Assessment
A significant study assessed the carcinogenicity of this compound by examining its effects on Fischer 344 rats. The study revealed that specific metabolites could induce liver tumors, highlighting the need for ongoing research into PCB-related health risks .
Case Study 2: Bioremediation Potential
Research into the microbial degradation of this compound has shown promising results in contaminated environments. Specific bacterial strains have been identified that can effectively degrade PCB compounds, offering potential strategies for bioremediation efforts .
Summary Table of Applications
Mechanism of Action
The mechanism of action of 4-Chlorobiphenyl varies depending on its application:
Comparison with Similar Compounds
4-Chlorobiphenyl is compared with other polychlorinated biphenyls (PCBs):
2-Chlorobiphenyl: Similar to this compound but with the chlorine atom at the second position.
4,4’-Dichlorobiphenyl: Contains two chlorine atoms at the fourth positions of each benzene ring.
2,4’-Dichlorobiphenyl: Contains chlorine atoms at the second and fourth positions of the biphenyl structure.
This compound’s unique position of the chlorine atom and its specific reactivity make it a valuable compound for various scientific research applications.
Biological Activity
4-Chlorobiphenyl (PCB 3) is a member of the polychlorinated biphenyls (PCBs), a group of synthetic organic compounds known for their environmental persistence and potential health impacts. This article explores the biological activity of this compound, focusing on its metabolic pathways, toxicological effects, and interactions with biological macromolecules.
Chemical Structure and Properties
This compound has the chemical formula and is characterized by one chlorine atom attached to a biphenyl structure. This compound is part of a larger family of PCBs, which are recognized for their industrial applications but also for their toxicity and environmental concerns.
Metabolism and Bioactivation
The metabolism of this compound involves several steps that lead to the formation of reactive metabolites. Research indicates that this compound undergoes hydroxylation primarily through cytochrome P450 enzymes, producing various hydroxylated metabolites. These metabolites can further oxidize to form highly reactive quinones, which interact with nucleophilic sites on DNA and proteins, potentially leading to carcinogenic outcomes.
Key Metabolites Identified
Metabolite Name | Type | Biological Activity |
---|---|---|
4-OH PCB 3 | Monohydroxy | Initiating activity in liver carcinogenesis |
3,4-BQ PCB 3 | Quinone | Highly reactive, interacts with macromolecules |
2′,3′-OH PCB 3 | Dihydroxy | Substrate for prostaglandin synthesis |
PCB3 sulfate | Conjugated metabolite | Alters metabolic pathways in HepG2 cells |
Studies have shown that specific metabolites like 4-OH PCB 3 and 3,4-BQ PCB 3 exhibit initiating activity in vivo, particularly in Fischer 344 rats. These findings suggest that the metabolic activation of PCB 3 leads to the formation of ultimate carcinogenic species .
Toxicological Effects
The toxicological profile of this compound is complex and varies based on its concentration and the presence of specific metabolites. In vitro studies using HepG2 cells revealed alterations in metabolic pathways, including amino acid metabolism and bile acid biosynthesis. Notably, exposure to PCB 3 resulted in increased levels of certain metabolites over time, indicating a dose-dependent response .
Case Studies
- Liver Carcinogenesis in Rats : A study demonstrated that Fischer 344 rats injected with specific metabolites of PCB 3 developed liver lesions indicative of carcinogenesis. This study highlighted the role of metabolic activation in promoting tumorigenesis .
- Human Cell Line Studies : In HepG2 cells exposed to PCB 3, significant changes in tryptophan metabolism were observed alongside the formation of reactive hydroxylated metabolites. These findings underscore the potential for PCB metabolites to disrupt normal cellular functions .
Interaction with Biological Macromolecules
The electrophilic nature of quinone metabolites derived from this compound allows them to react with nucleic acids and proteins, leading to modifications that may contribute to toxicity and carcinogenicity. For instance, studies have shown that these quinones can form adducts with cellular macromolecules, which may interfere with normal cellular processes .
Q & A
Q. What experimental designs are optimal for studying the metabolic pathways of 4-chlorobiphenyl in mammalian cells?
Basic Research Focus
To investigate metabolism, use in vitro models like HepG2 cells combined with LC-MS/MS to profile hydroxylated metabolites. Key steps:
- Expose cells to this compound (e.g., 10–100 µM) and incubate for 24–72 hours.
- Extract metabolites using solid-phase extraction (SPE) and analyze via high-resolution mass spectrometry.
- Compare metabolite profiles with controls and reference standards (e.g., 4'-OH-PCB3) to identify phase I/II transformations .
Q. How can microbial degradation pathways for this compound be characterized and optimized?
Advanced Research Focus
Utilize genomic and metabolomic approaches:
- Screen bacterial strains (e.g., Pseudomonas synxantha) for degradation efficiency via UV-Vis spectrophotometry and HPLC, monitoring loss of this compound and accumulation of chlorobenzoates .
- Apply transposon mutagenesis (e.g., Tn4371 in Alcaligenes eutrophus) to identify catabolic genes. Validate gene function via knockout studies and heterologous expression .
- Optimize conditions (pH 7.0–7.5, 30°C, aerobic) to achieve >85% degradation in 96 hours .
Q. What analytical methods ensure accuracy in quantifying this compound in environmental samples?
Basic Research Focus
Employ isotope dilution and certified reference materials:
- Use this compound-2′,3′,4′,5′,6′-d5 (CAS 51624-37-4) as an internal standard for GC-MS or LC-MS analysis .
- Validate recovery rates (≥90%) via spike-and-recovery experiments in matrices like soil or water.
- Follow EPA Method 8082A for PCB analysis, ensuring separation from co-eluting congeners (e.g., 3,3',4-trichlorobiphenyl) .
Q. How do contradictory findings on this compound's mutagenicity arise, and how can they be resolved?
Advanced Research Focus
Address variability through mechanistic studies:
- Compare in vitro metabolic activation (e.g., rat liver microsomes vs. human CYP1A1 isoforms) to assess species-specific differences in DNA adduct formation .
- Use comet assays or 32P-postlabeling to quantify DNA damage from reactive metabolites (e.g., this compound quinone). Control for artifacts by including antioxidants (e.g., glutathione) .
Q. What methodologies distinguish electrochemical vs. microbial degradation of this compound?
Advanced Research Focus
Compare efficiency and byproduct profiles:
- Electrochemical : Use palladium-loaded nickel foam cathodes in aqueous solutions (pH 3–5). Monitor dechlorination via chloride ion release and GC-MS for biphenyl formation .
- Microbial : Track 4-chlorobenzoate accumulation via HPLC and assess mineralization (CO2 production) using 14C-labeled this compound .
- Key Consideration : Electrochemical methods avoid toxic intermediates (e.g., dioxins), whereas microbial degradation may require bioaugmentation for complete mineralization .
Q. How can researchers mitigate the formation of toxic byproducts during this compound oxidation?
Advanced Research Focus
Optimize reaction conditions and catalysts:
- Avoid high-temperature incineration (>800°C), which generates polychlorinated dibenzo-p-dioxins (PCDDs). Instead, use low-temperature catalytic oxidation with TiO2-supported palladium to minimize byproducts .
- In biodegradation, supplement cultures with biphenyl as a co-substrate to enhance enzyme specificity and reduce dead-end metabolites like 4-chlorocatechol .
What frameworks guide the formulation of rigorous research questions for this compound studies?
Methodological Guidance
Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant):
- Example: "How does the chlorine substituent position influence the photodegradation kinetics of this compound compared to 2-chlorobiphenyl?"
Q. How can bioaccumulation models for this compound be validated in aquatic ecosystems?
Advanced Research Focus
Combine field data and laboratory assays:
- Measure bioconcentration factors (BCFs) in fish (e.g., Danio rerio) exposed to this compound (log Kow = 4.5).
- Validate models (e.g., EPA BCFBAFT) using tissue residue data and adjust for metabolic transformation rates .
Q. What are the challenges in synthesizing isotopically labeled this compound for tracer studies?
Basic Research Focus
Ensure purity and stability:
- Use 13C12-labeled this compound (CAS 2051-62-9) synthesized via Ullmann coupling with 13C6-benzene precursors.
- Confirm isotopic enrichment (>99%) via NMR and MS, and store in toluene-nonane solutions to prevent photodegradation .
Q. How do electronic properties of this compound influence its environmental persistence?
Advanced Research Focus
Apply computational and spectroscopic methods:
Properties
IUPAC Name |
1-chloro-4-phenylbenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9Cl/c13-12-8-6-11(7-9-12)10-4-2-1-3-5-10/h1-9H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPWNLURCHDRMHC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9Cl | |
Record name | 4-CHLOROBIPHENYL | |
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DSSTOX Substance ID |
DTXSID3040300 | |
Record name | 4-Chlorobiphenyl | |
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Molecular Weight |
188.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
4-chlorobiphenyl appears as colorless crystals or shiny off-white flakes. (NTP, 1992) | |
Record name | 4-CHLOROBIPHENYL | |
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Boiling Point |
556 °F at 760 mmHg (NTP, 1992) | |
Record name | 4-CHLOROBIPHENYL | |
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Solubility |
less than 1 mg/mL at 72 °F (NTP, 1992) | |
Record name | 4-CHLOROBIPHENYL | |
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Vapor Pressure |
1 mmHg at 205.5 °F ; 10 mmHg at 294.8 °F; 760 mmHg at 559.2 °F (NTP, 1992) | |
Record name | 4-CHLOROBIPHENYL | |
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CAS No. |
2051-62-9 | |
Record name | 4-CHLOROBIPHENYL | |
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Record name | 4-Chlorobiphenyl | |
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Record name | 4-Chlorobiphenyl | |
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Record name | 4-CHLOROBIPHENYL | |
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Record name | 4-Chlorobiphenyl | |
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Record name | 4-chlorobiphenyl | |
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Record name | 4-CHLOROBIPHENYL | |
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Melting Point |
171.9 °F (NTP, 1992) | |
Record name | 4-CHLOROBIPHENYL | |
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Retrosynthesis Analysis
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